

# Preclinical Evaluation of THK5351: A Technical Whitepaper

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Compound of Interest		
Compound Name:	THK5351	
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#### Introduction

THK5351, and its radiolabeled form [18F]THK5351, is an arylquinoline derivative initially developed as a promising positron emission tomography (PET) radiotracer for the in vivo imaging of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, a core pathological hallmark of Alzheimer's disease (AD).[1][2][3] Extensive preclinical evaluation in animal models and with human postmortem tissues has revealed a more complex binding profile than originally anticipated. While it does bind to tau aggregates, subsequent research has demonstrated a high affinity for monoamine oxidase B (MAO-B), an enzyme predominantly found in astrocytes that becomes upregulated during astrogliosis, a reactive process common in neurodegenerative diseases.[4][5][6] This dual-binding characteristic has shifted the interpretation of the [18F]THK5351 PET signal, positioning it as a potential biomarker for both tau pathology and neuroinflammation (astrogliosis).[5][7] This technical guide provides an indepth summary of the key preclinical findings from animal and in vitro studies that have characterized the properties of THK5351.

# **Data Presentation: Quantitative Findings**

The preclinical assessment of **THK5351** has generated significant quantitative data regarding its binding affinity and pharmacokinetic properties. These findings are summarized below for clarity and comparative analysis.

## Table 1: In Vitro Binding Affinities of THK5351



Target	Ligand	Brain Tissue/Prepara tion	K_d / K_i (nM)	Reference
Tau (Site 1)	³H-THK5351	Human AD Hippocampus	K_d1 = 5.6	[8]
Tau (Site 2)	³H-THK5351	Human AD Hippocampus	K_d2 = 1	[8]
Tau (Super-high affinity)	Unlabeled THK5351	Human AD Hippocampus	K_i = 0.0001	[8]
Tau (High affinity)	Unlabeled THK5351	Human AD Hippocampus	K_i = 16	[8]
МАО-В	<sup>18</sup> F-THK5351	Human MAO-B Microsomes	K_d = 37	[9]
МАО-В	Unlabeled THK5117	Human AD Hippocampus	K_i = 286 (vs <sup>3</sup> H- L-deprenyl)	[8]
МАО-В	Unlabeled T807	Human AD Hippocampus	K_i = 227 (vs <sup>3</sup> H- L-deprenyl)	[8]

Note: Data for related compounds THK5117 and T807 are included for comparative context regarding MAO-B affinity.

Table 2: Pharmacokinetic Properties of [18F]THK5351 in Mice



Parameter	Value	Method	Reference
Peak Brain Uptake (%ID/g)	~3.5	Small-animal PET	[10]
Time to Peak Uptake	< 2 minutes	Small-animal PET	[10]
Brain Washout	Faster than [ <sup>18</sup> F]THK5117	Small-animal PET	[10]
Defluorination	Not observed	Biodistribution studies (bone uptake)	[1][10]
Primary Metabolite	Sulphoconjugate of THK5351	HPLC and Mass Spectrometry	[11]
Metabolite BBB Permeability	Does not cross BBB	Mouse studies	[11]

## **Experimental Protocols & Methodologies**

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of **THK5351**.

## **In Vitro Binding Assays**

- Objective: To determine the binding affinity (K\_d, K\_i) and density (B\_max) of THK5351 to its targets in brain tissue.
- Methodology:
  - Tissue Preparation: Postmortem human brain tissues (e.g., hippocampus from AD patients) are homogenized.[10]
  - Saturation Binding Assays: Homogenates are incubated with increasing concentrations of radiolabeled [³H]THK5351 to determine total binding. Non-specific binding is determined in the presence of a high concentration of unlabeled THK5351. Specific binding is calculated



by subtracting non-specific from total binding. The data are then used to calculate K\_d (dissociation constant) and B\_max (maximum number of binding sites).[8]

o Competition Binding Assays: Homogenates are incubated with a fixed concentration of a radioligand (e.g., [³H]**THK5351** or the MAO-B ligand [³H]-L-deprenyl) and varying concentrations of competitor compounds (unlabeled **THK5351**, THK5117, etc.).[8] The concentration of the competitor that inhibits 50% of the specific binding (IC₅₀) is determined and used to calculate the inhibitory constant (K i).

## **Autoradiography**

- Objective: To visualize the regional distribution and binding selectivity of THK5351 in brain tissue sections.
- Methodology:
  - Tissue Sectioning: Frozen postmortem human brain tissue sections are cut using a cryostat.
  - Incubation: Sections are incubated with a solution containing radiolabeled [18F]THK5351
     or [3H]THK5351.[10]
  - Washing and Drying: Sections are washed in buffers to remove unbound radiotracer and then dried.
  - Imaging: The dried sections are exposed to a phosphor imaging plate or film to detect the radioactivity. The resulting image shows the distribution of the radiotracer binding.
  - Selectivity Studies: To confirm binding specificity, adjacent sections are co-incubated with blocking agents (e.g., excess unlabeled THK5351, MAO-B inhibitors like deprenyl/selegiline, or compounds targeting other proteins like amyloid) to observe displacement of the radiotracer signal.[10][12] Studies have shown that THK5351 does not bind to amyloid, α-synuclein, or TDP-43 deposits.[10]

## **Small-Animal PET Imaging**

• Objective: To evaluate the in vivo brain uptake, kinetics, and washout of [18F]**THK5351** in a living animal model.



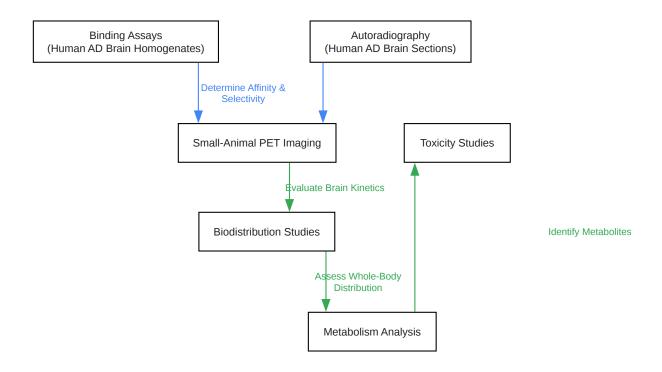
- · Methodology:
  - Animal Model: Normal mice (e.g., ICR strain) are typically used.[10][13]
  - Radiotracer Administration: [18F]THK5351 is administered via intravenous (e.g., tail vein) injection.[10]
  - Dynamic PET Scan: Immediately following injection, the animal is placed in a small-animal PET scanner, and a dynamic scan (e.g., 60 minutes) is acquired.[10]
  - Image Analysis: The dynamic PET data are reconstructed to generate images of radiotracer distribution in the brain over time. Regions of interest (ROIs) are drawn on various brain structures to generate time-activity curves (TACs), which plot the concentration of radioactivity over time. These TACs are used to determine key pharmacokinetic parameters like peak uptake and washout rate.[10]

#### **Biodistribution and Metabolism Studies**

- Objective: To determine the whole-body distribution of the radiotracer and identify its major metabolites.
- Methodology:
  - Radiotracer Administration: [18F]**THK5351** is injected intravenously into mice.
  - Tissue Collection: At various time points post-injection, animals are euthanized, and organs (brain, liver, bone, blood, etc.) are collected and weighed.
  - Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter and expressed as a percentage of the injected dose per gram of tissue (%ID/g). Low uptake in bone is indicative of minimal in vivo defluorination.[10]
  - Metabolite Analysis: Blood plasma samples are collected and analyzed using techniques
    like high-performance liquid chromatography (HPLC) to separate the parent radiotracer
    from its radioactive metabolites.[11] Further analysis with mass spectrometry can be used
    to identify the chemical structure of the metabolites.[11]



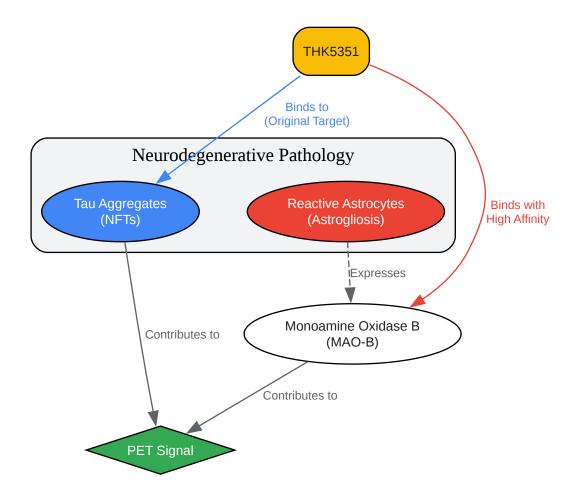
# **Mandatory Visualizations**



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Caption: Preclinical evaluation workflow for the PET tracer **THK5351**.





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Caption: Dual binding mechanism of **THK5351** in the brain.

## Conclusion

The preclinical evaluation of **THK5351** in animal models and through in vitro experiments has been comprehensive. Initially designed as a specific tau imaging agent, the data conclusively demonstrate that **THK5351** possesses a dual-binding profile, with significant high-affinity binding to MAO-B in addition to its interaction with tau aggregates.[4][8][9] Pharmacokinetic studies in mice revealed favorable properties for a PET tracer, including rapid brain entry and washout, with a principal metabolite that does not penetrate the blood-brain barrier, thus not confounding the brain PET signal.[10][11] However, the strong off-target binding to MAO-B, an indicator of astrogliosis, means that the [18F]**THK5351** PET signal cannot be interpreted as a pure measure of tau pathology.[7][12] Instead, these preclinical findings have repurposed **THK5351** as a valuable research tool for simultaneously investigating tau deposition and



neuroinflammatory processes, offering a unique window into the complex interplay of pathologies in Alzheimer's disease and other neurodegenerative disorders.

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